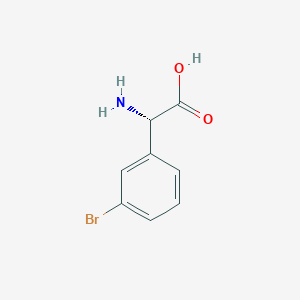

(S)-2-Amino-2-(3-bromophenyl)acetic acid

Description

Contextualization as a Chiral Alpha-Amino Acid Derivative

As a chiral alpha-amino acid derivative, (S)-2-Amino-2-(3-bromophenyl)acetic acid possesses a stereogenic center at the alpha-carbon. This chirality is a fundamental aspect of its chemical identity, influencing its biological activity and its interactions with other chiral molecules. The "S" designation in its name refers to the specific spatial arrangement of the groups attached to the alpha-carbon, as defined by the Cahn-Ingold-Prelog priority rules.

The synthesis of enantiomerically pure chiral alpha-amino acids is a significant area of research in organic chemistry. Various methods, including asymmetric synthesis and enzymatic resolution, are employed to obtain the desired stereoisomer. The development of efficient synthetic routes to compounds like (S)-2-Amino-2-(3-bromophenyl)acetic acid is crucial for their application in the synthesis of peptides, peptidomimetics, and other chiral molecules.

Significance within the Phenylglycine Analog Series

(S)-2-Amino-2-(3-bromophenyl)acetic acid belongs to the family of phenylglycine analogs. Phenylglycine and its derivatives are non-proteinogenic amino acids that have been extensively studied for their biological properties and as building blocks in drug discovery. The phenyl ring in these compounds offers a scaffold that can be readily modified to explore structure-activity relationships.

The introduction of a bromine atom at the meta-position (position 3) of the phenyl ring in (S)-2-Amino-2-(3-bromophenyl)acetic acid significantly influences its electronic and steric properties compared to unsubstituted phenylglycine. This halogen substitution can affect the compound's binding affinity to biological targets and its metabolic stability. For instance, halogenated phenylglycine derivatives have been investigated for their potential as antagonists of metabotropic glutamate receptors. nih.gov

Overview of Research Trajectories for Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, also known as unnatural amino acids, are amino acids that are not among the 20 common protein-coding amino acids. The incorporation of these unique building blocks into peptides and other molecules has become a powerful tool in chemical biology and medicinal chemistry.

The research trajectories for non-proteinogenic amino acids like (S)-2-Amino-2-(3-bromophenyl)acetic acid are diverse and expanding. Key areas of investigation include:

Drug Discovery and Development: Non-proteinogenic amino acids are used to create novel peptide-based drugs with improved properties, such as enhanced stability, increased potency, and better target selectivity. (S)-2-Amino-2-(3-bromophenyl)acetic acid serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, it is used as a reagent in the synthesis of substituted 2-aminoimidazole-4-ones, which are being explored for the treatment of cognitive impairment, Alzheimer's disease, neurodegeneration, and dementia. chemicalbook.com

Peptidomimetics: These are compounds that mimic the structure and function of natural peptides. Incorporating non-proteinogenic amino acids can help to overcome some of the limitations of natural peptides as drugs, such as their rapid degradation by enzymes.

Materials Science: The unique structural features of non-proteinogenic amino acids can be exploited to create novel polymers and other materials with specific properties.

The continued exploration of the synthesis and applications of (S)-2-Amino-2-(3-bromophenyl)acetic acid and other non-proteinogenic amino acids holds great promise for advancing various fields of scientific research.

Advanced Synthetic Methodologies for (S)-2-Amino-2-(3-bromophenyl)acetic acid

The enantiomerically pure non-proteinogenic amino acid, (S)-2-Amino-2-(3-bromophenyl)acetic acid, serves as a crucial chiral building block in medicinal chemistry and pharmaceutical development. Its synthesis requires precise stereochemical control, which has led to the development of sophisticated synthetic strategies. This article explores advanced methodologies focusing on the stereocontrolled synthesis of this specific α-amino acid, detailing asymmetric catalytic approaches, diastereoselective routes, and enzymatic resolution techniques.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(3-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPMYLPJAVQUQA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies

Reactions at the Amino Functionality

The primary amino group of (S)-2-Amino-2-(3-bromophenyl)acetic acid is a nucleophilic center that readily participates in reactions such as acylation and alkylation. These transformations are fundamental for peptide synthesis and the introduction of various substituents to modify the compound's properties.

Acylation and Amide Bond Formation

The amino group can be acylated to form amides using various acylating agents. This is a crucial step in peptide synthesis, where the amino acid is coupled with another amino acid or a peptide chain. To prevent unwanted side reactions and control the sequence of addition, the amino group is often protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. nih.gov The Boc-protected derivative, (S)-2-(tert-butoxycarbonylamino)-2-(3-bromophenyl)acetic acid, is a common intermediate in these syntheses. bldpharm.com.tr

The formation of the amide bond can be achieved using a variety of coupling reagents that activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the amino group of (S)-2-Amino-2-(3-bromophenyl)acetic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. masterorganicchemistry.com

More recently, borate esters such as B(OCH₂CF₃)₃ have been shown to be effective reagents for the direct amidation of carboxylic acids with amines, often proceeding with low levels of racemization, which is critical when dealing with chiral amino acids. acs.org These reactions can be carried out under mild conditions and offer a convenient method for the synthesis of a wide range of amides. nih.gov

Table 1: Examples of Acylation and Amide Bond Formation Reagents

| Acylating/Coupling Reagent | Description | Reference |

| Acetic Anhydride | A common reagent for the acetylation of amines. | |

| Di-tert-butyl dicarbonate (Boc₂O) | Used for the introduction of the Boc protecting group onto the amino functionality. nih.gov | nih.gov |

| Dicyclohexylcarbodiimide (DCC) | A widely used coupling agent in peptide synthesis. | masterorganicchemistry.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide coupling agent. | masterorganicchemistry.com |

| Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) | A modern reagent for direct amidation with low racemization. acs.org | acs.org |

Alkylation and Reductive Amination

The amino group can also undergo alkylation to introduce alkyl substituents. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method is reductive amination. This two-step process involves the initial reaction of the amino group with an aldehyde or ketone to form a Schiff base (imine), which is then reduced to the corresponding secondary or tertiary amine.

A variety of reducing agents can be employed for the reduction of the imine intermediate, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their selectivity for imines over carbonyl groups. This allows for a one-pot reaction where the amine, carbonyl compound, and reducing agent are mixed together.

Transformations Involving the Carboxylic Acid Group

The carboxylic acid functionality of (S)-2-Amino-2-(3-bromophenyl)acetic acid is another key site for derivatization, allowing for the formation of esters and amides, as well as reduction to the corresponding alcohol.

Esterification and Amidation

The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. For substrates sensitive to strong acids, such as those with Boc-protecting groups, alternative methods are preferred. For instance, the Boc-protected amino acid can be reacted with an alkyl halide in the presence of a non-nucleophilic base like triethylamine. researchgate.net

Amidation of the carboxylic acid group can be achieved by first converting the acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. The synthesis of the acid chloride can be accomplished using reagents like thionyl chloride (SOCl₂). Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by the same coupling reagents used in peptide synthesis, as mentioned in section 3.1.1.

Reduction to Alcohol and Further Derivatization

The carboxylic acid group can be reduced to a primary alcohol, yielding (S)-2-amino-2-(3-bromophenyl)ethanol. chemnet.comnih.gov This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). The resulting amino alcohol is a valuable chiral building block for the synthesis of other molecules. For instance, methods have been developed for the reduction of N-protected amino acids to their corresponding amino alcohols with retention of optical purity. google.com One such method involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride. google.com

Table 2: Reagents for Carboxylic Acid Transformations

| Reagent | Transformation | Reference |

| Thionyl chloride (SOCl₂) | Converts carboxylic acid to acid chloride for subsequent amidation. | |

| Lithium aluminum hydride (LiAlH₄) | Reduces carboxylic acid to a primary alcohol. | |

| Borane-tetrahydrofuran complex (BH₃·THF) | Reduces carboxylic acid to a primary alcohol. | |

| 1,1'-Carbonyldiimidazole (CDI) / NaBH₄ | A two-step, one-pot reduction of N-protected amino acids to amino alcohols. google.com | google.com |

Electrophilic Aromatic Substitution on the Bromophenyl Moiety

The bromophenyl ring of (S)-2-Amino-2-(3-bromophenyl)acetic acid can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents onto the aromatic ring. The position of substitution is directed by the existing substituents: the bromo group and the amino acid side chain.

The bromine atom is a deactivating, ortho-, para-directing group. The amino and carboxylic acid groups, or more commonly their protected forms under reaction conditions (e.g., N-acetyl or ester), also influence the regioselectivity. The N-acetyl group is an activating, ortho-, para-director, while the carboxylic acid or ester group is a deactivating, meta-director.

Therefore, the outcome of an electrophilic substitution reaction, such as nitration or halogenation, will depend on the interplay of these directing effects and the specific reaction conditions. For example, nitration of 3-bromobenzanthrone, a related aromatic system, is influenced by the presence of the bromo and other functional groups. mdpi.com In the case of (S)-2-Amino-2-(3-bromophenyl)acetic acid, protection of the amino and carboxylic acid groups is typically required before carrying out electrophilic aromatic substitution to avoid side reactions and to control the regiochemical outcome. For instance, nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens shows substitution at various positions in the benzene ring depending on the nitrating conditions. rsc.org

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -Br | Deactivating | ortho, para |

| -NHCOCH₃ (N-acetyl) | Activating | ortho, para |

| -COOH / -COOR | Deactivating | meta |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of (S)-2-amino-2-(3-bromophenyl)acetic acid serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of substituents at the 3-position of the phenyl ring. For these reactions to be successful, protection of the amino and carboxylic acid groups is often necessary to prevent interference with the catalytic cycle. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and methyl or ethyl esters for the carboxylic acid.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org In the context of (S)-2-amino-2-(3-bromophenyl)acetic acid, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups. nih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org While specific studies on (S)-2-amino-2-(3-bromophenyl)acetic acid are not extensively documented in publicly available literature, the general principles of Suzuki-Miyaura coupling on similar bromo-substituted anilines and phenylacetic acid derivatives are well-established. nih.govresearchgate.net A variety of palladium catalysts and ligands can be employed to optimize the reaction, and the choice often depends on the nature of the boronic acid or ester. nih.gov

Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| N-Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid methyl ester | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-Boc-(S)-2-amino-2-(3-phenylphenyl)acetic acid methyl ester |

| N-Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid methyl ester | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | N-Boc-(S)-2-amino-2-(3-(4-methylphenyl)phenyl)acetic acid methyl ester |

This table is illustrative and based on general Suzuki-Miyaura reaction principles.

Heck Coupling: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org This reaction, when applied to a protected form of (S)-2-amino-2-(3-bromophenyl)acetic acid, would allow for the introduction of a vinyl group at the 3-position. The reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate, often in the presence of a phosphine ligand and a base. beilstein-journals.org The stereochemical outcome of the Heck reaction is generally trans on the newly formed double bond. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine which can also serve as the solvent. wikipedia.org Applying this reaction to a protected derivative of (S)-2-amino-2-(3-bromophenyl)acetic acid would yield a 3-alkynylphenylglycine derivative. These derivatives are valuable precursors for the synthesis of more complex molecules.

Illustrative Heck and Sonogashira Coupling Reactions

| Reaction Type | Reactant | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|---|

| Heck Coupling | N-Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid methyl ester | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | N-Boc-(S)-2-amino-2-(3-((E)-3-(butoxycarbonyl)vinyl)phenyl)acetic acid methyl ester |

| Sonogashira Coupling | N-Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid methyl ester | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | N-Boc-(S)-2-amino-2-(3-(phenylethynyl)phenyl)acetic acid methyl ester |

This table is illustrative and based on general Heck and Sonogashira reaction principles.

Other Aromatic Functionalization Strategies

Beyond palladium-catalyzed cross-coupling, the aryl bromide of (S)-2-amino-2-(3-bromophenyl)acetic acid can undergo other transformations. For instance, it can be a substrate for nucleophilic aromatic substitution under certain conditions, although this is generally less common for aryl bromides compared to activated aryl halides. More synthetically useful is its conversion to an organometallic reagent, such as an organolithium or Grignard reagent, via lithium-halogen exchange or reaction with magnesium metal. These intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. However, the presence of the acidic protons on the amino and carboxylic acid groups necessitates their protection prior to the formation of such highly reactive organometallic species.

Advanced Cyclization and Ring-Forming Reactions Utilizing the Core Structure

The structure of (S)-2-amino-2-(3-bromophenyl)acetic acid and its derivatives can be utilized in the synthesis of heterocyclic compounds through cyclization reactions. For instance, intramolecular reactions can be designed to form new rings. While specific examples starting from this exact compound are not readily found in the literature, general strategies for the cyclization of amino acid derivatives are applicable. rsc.org For example, after derivatization of the amino and carboxyl groups, the aromatic ring can be functionalized with a group that can then participate in a ring-closing reaction with a side chain attached to the amino or carboxyl end. Ring-closing metathesis (RCM) is a powerful technique for forming cyclic structures, though it would require the introduction of olefinic tethers. nih.govnih.gov

General Organic Reactions and Their Applicability to (S)-2-Amino-2-(3-bromophenyl)acetic acid

The Arndt-Eistert homologation is a well-established method for the one-carbon chain extension of carboxylic acids. organic-chemistry.orgwikipedia.org This reaction sequence is particularly useful for the synthesis of β-amino acids from their α-amino acid precursors. libretexts.org The process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. The key step is a Wolff rearrangement of the diazoketone, typically catalyzed by silver(I) oxide or other metal catalysts, to generate a ketene intermediate. organic-chemistry.org This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. organic-chemistry.orglibretexts.org

In the case of (S)-2-amino-2-(3-bromophenyl)acetic acid, the amino group must first be protected (e.g., with a Boc group) to prevent side reactions. The Arndt-Eistert homologation would then convert the protected α-amino acid into the corresponding β-amino acid, (S)-3-(N-Boc-amino)-3-(3-bromophenyl)propanoic acid. This reaction proceeds with retention of stereochemistry at the α-carbon. libretexts.org

Illustrative Arndt-Eistert Homologation Sequence

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Protection | (S)-2-Amino-2-(3-bromophenyl)acetic acid | (Boc)₂O, Base | N-Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid |

| 2. Acid Chloride Formation | N-Boc-(S)-2-amino-2-(3-bromophenyl)acetic acid | (COCl)₂, cat. DMF | N-Boc-(S)-2-amino-2-(3-bromophenyl)acetyl chloride |

| 3. Diazoketone Formation | N-Boc-(S)-2-amino-2-(3-bromophenyl)acetyl chloride | CH₂N₂ | N-Boc-(S)-3-amino-1-diazo-3-(3-bromophenyl)propan-2-one |

This table is illustrative and based on the general mechanism of the Arndt-Eistert homologation.

Passerini and Ugi Multi-component Reactions

The Passerini and Ugi reactions represent powerful tools in organic synthesis, enabling the rapid construction of complex molecular scaffolds from simple starting materials in a single step. These multi-component reactions (MCRs) are particularly valuable for generating libraries of compounds for drug discovery and materials science due to their high atom economy and convergence.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. nih.gov This reaction is known to proceed efficiently in aprotic solvents and at high concentrations of reactants. rsc.org The generally accepted mechanism is believed to be a concerted process involving a cyclic transition state, highlighting the role of hydrogen bonding. rsc.org

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov This reaction is typically exothermic and proceeds quickly in polar, aprotic solvents like DMF, although alcohols such as methanol have also been successfully employed. nih.gov The Ugi reaction is highly atom-economical, with the only byproduct being a molecule of water. nih.gov

Amino acids are particularly interesting substrates for these reactions as they contain both an amine and a carboxylic acid group, allowing them to participate as bifunctional components. This bifunctionality can lead to the formation of diverse peptide-like structures, known as peptidomimetics, which are of significant interest in medicinal chemistry. nih.govnih.gov

Therefore, while one can hypothesize the potential products from the reaction of (S)-2-Amino-2-(3-bromophenyl)acetic acid with various aldehydes, ketones, and isocyanides under Passerini and Ugi conditions, no concrete experimental findings can be presented. The generation of interactive data tables with specific research findings is not possible due to the absence of published data for this particular substrate.

Stereochemical Investigations and Chiral Purity Assessment

Elucidation of Absolute Configuration

The absolute configuration of the stereocenter in (S)-2-Amino-2-(3-bromophenyl)acetic acid is designated as 'S' based on the Cahn-Ingold-Prelog (CIP) priority rules. The IUPAC name, (2S)-2-amino-2-(3-bromophenyl)acetic acid, formally defines this arrangement. nih.gov In the context of amino acids, the D/L nomenclature, which relates the molecule's stereochemistry to that of glyceraldehyde, is also commonly used. qmul.ac.uk For α-amino acids, the configuration is typically specified by comparison to L- or D-serine. qmul.ac.uk

The definitive, unambiguous determination of a molecule's absolute configuration is typically achieved through single-crystal X-ray crystallography, which provides a three-dimensional map of the atomic positions. Alternatively, the configuration can be established by chemical correlation to a compound of a known stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) can also serve as a powerful tool for assigning absolute configuration. By observing a consistent correlation between the chemical shifts of the resulting diastereomeric complexes for a series of known N-derivatized amino acids, the configuration of an unknown analogue can be confidently assigned. mdpi.com For instance, a thiourea-based chiral sensor has been shown to be effective in assigning the absolute configuration of N-3,5-dinitrobenzoyl derivatives of various amino acids. mdpi.com

Analytical Methods for Enantiomeric Excess Determination

The enantiomeric excess (e.e.), a measure of chiral purity, is a critical parameter for any single-enantiomer compound. Several analytical techniques are routinely employed to determine the e.e. of (S)-2-Amino-2-(3-bromophenyl)acetic acid.

Chiral HPLC is one of the most prevalent and reliable methods for separating enantiomers and determining their relative proportions. The separation can be achieved through two primary strategies: direct and indirect.

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A wide variety of CSPs are commercially available and have proven effective for resolving amino acid enantiomers. sigmaaldrich.com Polysaccharide-based and cyclodextrin-based CSPs are among the most common types used for this purpose. sigmaaldrich.commdpi.com For N-blocked amino acids, such as Fmoc or t-BOC protected derivatives, macrocyclic glycopeptide antibiotic phases like the CHIROBIOTIC series are particularly effective. sigmaaldrich.com

| CSP Type | Common Examples | Separation Principle | Applicable To |

| Macrocyclic Glycopeptides | CHIROBIOTIC T, R, TAG | Multiple chiral selectors provide complex diastereomeric interactions (H-bonding, π-π, steric). sigmaaldrich.com | N-blocked amino acids, α-hydroxy acids. sigmaaldrich.com |

| Polysaccharide Derivatives | Cellulose or Amylose coated on silica | Enantiomers fit differently into the chiral grooves of the polysaccharide structure. mdpi.com | Broad range of racemates, including aromatic compounds. |

| Cyclodextrin-based | CYCLOBOND | Enantiomers form transient inclusion complexes of varying stability with the chiral cyclodextrin cavity. sigmaaldrich.com | Aromatic amino acids, compounds with rings. |

| Pirkle-type (π-acceptor/π-donor) | P-CAP | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. sigmaaldrich.com | N-acylated amines and amino acids. |

Indirect Chiral HPLC: This approach involves the pre-column derivatization of the amino acid racemate with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be readily separated on a standard achiral stationary phase (e.g., C18). nih.gov A widely used CDA for amino acids is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.gov The resulting diastereomeric derivatives can be detected with high sensitivity by UV absorbance. nih.gov

Gas chromatography (GC) is another powerful technique for chiral separations, noted for its high resolution. researchgate.net However, due to the low volatility of amino acids, prior derivatization is mandatory. researchgate.net A common two-step derivatization process involves esterification of the carboxyl group (e.g., with isopropanol) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). researchgate.net

The resulting volatile diastereomers are then separated on a capillary column coated with a chiral stationary phase. Amino acid derivatives themselves, such as L-valine-tert-butylamide bonded to a polysiloxane backbone (e.g., Chirasil-Val), are effective CSPs. researchgate.net Modified cyclodextrins are also widely used for the enantioseparation of derivatized amino acids. researchgate.net

| Derivatization Step | Reagent Example | Purpose |

| Esterification | Isopropanol / HCl | Converts the non-volatile carboxylic acid to a volatile ester. researchgate.net |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Converts the polar amino group to a non-polar, volatile amide. researchgate.net |

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (also known as chiral solvating agents, CSAs). semmelweis.hu These reagents are themselves chiral and form transient, rapidly equilibrating diastereomeric complexes with the enantiomers of the analyte. semmelweis.huoup.com The nuclei in these diastereomeric complexes are in chemically non-equivalent environments, which can result in separate, resolved signals in the NMR spectrum. oup.com

The difference in chemical shift (ΔΔδ) between the corresponding signals of the two diastereomers allows for direct integration and thus quantification of the enantiomeric ratio. oup.com Two main classes of chiral shift reagents are used:

Chiral Lanthanide Shift Reagents: These are coordination complexes of paramagnetic lanthanide ions (e.g., Europium) with a chiral ligand. oup.comoup.com They induce large chemical shift changes in the analyte's spectrum. Water-soluble versions have been developed for the analysis of underivatized amino acids in aqueous media. oup.comoup.com

Organic Chiral Solvating Agents: These are organic molecules that interact with the analyte through non-covalent forces like hydrogen bonding. semmelweis.huacs.org Chiral acids, alcohols, or aldehydes have been developed that form distinct diastereomeric complexes with amino acids, allowing for the determination of enantiomeric excess. acs.orgfigshare.com

| Reagent Type | Example | Mechanism of Action |

| Lanthanide Shift Reagent | Eu(III) complex with N,N-bis[2-{N-methyl((1S)-1-carboxy-3-methyl)butylamino}ethyl]glycine | Forms a diastereomeric coordination complex with the amino acid, inducing paramagnetic shifts. oup.com |

| Organic Solvating Agent | Chiral aldehyde forming a resonance-assisted hydrogen bond (RAHB) | Forms a diastereomeric imine with the amino acid, with distinct signals for the RAHB protons. acs.org |

| Organic Solvating Agent | Chiral α-(nonafluoro-tert-butoxy)carboxylic acids | Forms diastereomeric acid-base complexes with the amino acid. semmelweis.hu |

Optical Rotation: As a chiral molecule, (S)-2-Amino-2-(3-bromophenyl)acetic acid rotates the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical property of an enantiomer at a defined temperature, wavelength (typically the sodium D-line, 589 nm), and concentration. While the magnitude of the specific rotation can be used as an indicator of enantiomeric purity by comparing the measured value to that of the pure enantiomer, it is generally less precise for accurate e.e. determination than chromatographic or NMR methods.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circulated polarized light by a chiral molecule. rsc.org This technique is particularly sensitive to the three-dimensional arrangement of atoms. Enantiomers produce CD spectra that are mirror images of each other. acs.org Therefore, CD can be used to confirm the absolute configuration of a sample by comparing its spectrum to a known standard. nih.gov The technique can also be used to assess enantiomeric purity, as the signal intensity is proportional to the concentration and enantiomeric excess. rsc.org For (S)-2-Amino-2-(3-bromophenyl)acetic acid, the key chromophores are the phenyl ring and the carboxylic acid group, whose electronic transitions would give rise to characteristic Cotton effects in the CD spectrum. nih.gov

Computational Chemistry and Theoretical Modeling of S 2 Amino 2 3 Bromophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for modeling the properties of (S)-2-Amino-2-(3-bromophenyl)acetic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which a wide array of properties can be derived.

Density Functional Theory is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By finding the structure that corresponds to the lowest energy state on the potential energy surface, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For (S)-2-Amino-2-(3-bromophenyl)acetic acid, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman vibrational spectra. Each calculated vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of functional groups. The predicted wavenumbers can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. nih.gov

Table 1: Predicted Vibrational Modes for (S)-2-Amino-2-(3-bromophenyl)acetic acid This table is illustrative of typical results from DFT calculations and shows the principal vibrational modes expected for the molecule's functional groups.

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| -COOH (Carboxylic Acid) | O-H Stretch | ~3500-3600 (monomer), ~3000-3200 (dimer) | Stretching of the hydroxyl bond. |

| -COOH (Carboxylic Acid) | C=O Stretch | ~1750-1780 | Stretching of the carbonyl double bond. |

| -NH₂ (Amine) | N-H Asymmetric & Symmetric Stretch | ~3400-3500 | Stretching of the amine N-H bonds. |

| -NH₂ (Amine) | N-H Scissoring | ~1600-1650 | Bending motion of the H-N-H group. |

| Phenyl Ring | C=C Stretch | ~1450-1600 | Stretching of the aromatic carbon-carbon bonds. |

| C-Br (Bromoalkane) | C-Br Stretch | ~550-650 | Stretching of the carbon-bromine bond. |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular reactivity and stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For (S)-2-Amino-2-(3-bromophenyl)acetic acid, the presence of the bromine atom and the phenyl ring is expected to influence the delocalization of electrons and thus affect the energy gap. nih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from electronic structure calculations. It visualizes the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this amino acid, the MEP would highlight the electronegative oxygen atoms of the carboxylic acid and the nitrogen atom of the amine group as sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would be a site of positive potential, indicating its electrophilic nature. nih.govresearchgate.net

Table 2: Key Electronic Properties Calculated via DFT This table illustrates the type of electronic descriptor data obtained from quantum chemical calculations and their general interpretation.

| Property | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Shows the charge distribution on the molecular surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. researchgate.net |

Computational chemistry is widely used to predict various spectroscopic properties, which is invaluable for structure elucidation. frontiersin.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. github.io For reliable results, these calculations often include a model to simulate the solvent environment, such as the Polarization Continuum Model (PCM), as experimental NMR is typically performed in solution. github.io

IR and Raman Spectroscopy: As mentioned, the vibrational frequencies and their corresponding intensities are a direct output of a frequency calculation, allowing for the simulation of the full IR and Raman spectra. nih.gov

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the electronic transitions. nih.gov

Molecular Dynamics Simulations (if applicable to specific interactions)

While specific molecular dynamics (MD) simulations for (S)-2-Amino-2-(3-bromophenyl)acetic acid are not extensively documented in public literature, this technique is highly applicable for studying its behavior in a dynamic environment. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This approach would be particularly useful for exploring the interactions of the amino acid with solvent molecules, such as water, to understand its solvation and hydrogen-bonding patterns. soken.ac.jp Furthermore, if the molecule were being investigated as a ligand for a biological receptor, MD simulations could be employed to model the binding process, assess the stability of the ligand-receptor complex, and identify key intermolecular interactions.

Prediction of Reactivity and Selectivity via Computational Metrics

Beyond the HOMO-LUMO gap and MEP, DFT calculations can provide a suite of reactivity descriptors known as "conceptual DFT" metrics. These metrics help predict a molecule's reactivity and the regioselectivity of its reactions. semanticscholar.org

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), identifies which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. This allows for the prediction of where a reaction is most likely to occur, providing insight into reaction mechanisms and product formation. nih.govsemanticscholar.org

Hammett σ Values and Electronic Effects of Substituents

The electronic properties of the 3-bromo substituent in (S)-2-Amino-2-(3-bromophenyl)acetic acid are crucial for understanding its reactivity and molecular characteristics. These properties can be quantitatively described using Hammett substituent constants (σ), which are empirical parameters derived from the dissociation of substituted benzoic acids in water at 25°C. viu.caviu.ca The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that connects reaction rates and equilibrium constants of substituted aromatic compounds to the electronic nature of their substituents. wikipedia.org

The substituent constant, σ, is specific to a particular substituent and its position (meta or para) on the aromatic ring. utexas.edu It encapsulates the total electronic influence, which is a combination of two primary factors: the inductive effect (σI) and the resonance effect (σR). viu.ca

Inductive Effect (I): This is a through-bond polarization effect caused by the electronegativity difference between the substituent and the carbon atom of the phenyl ring. It weakens with distance. viu.ca

Resonance Effect (R): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. This effect is most pronounced for substituents at the ortho and para positions and is generally considered negligible from the meta position. viu.caviu.ca

For (S)-2-Amino-2-(3-bromophenyl)acetic acid, the bromine atom is located at the meta position relative to the aminoacetic acid side chain. Therefore, its electronic influence is primarily governed by the meta-Hammett constant (σm) and is dominated by the inductive effect. viu.ca

The bromo substituent is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I). While halogens possess lone pairs that can be donated via the resonance effect (+R), this effect is significantly weaker than their inductive pull and is largely inoperative from the meta position. utexas.edu The net result is that bromine acts as an electron-withdrawing group (EWG) from the meta position.

The positive value of the Hammett constant for a meta-bromo substituent confirms its electron-withdrawing nature. This withdrawal of electron density from the phenyl ring affects the properties of the attached side chain, influencing the acidity of the carboxyl group and the basicity of the amino group. The substituent constant for bromine is well-established. pitt.edu

Interactive Table: Hammett Substituent Constants (σ) for Halogens

The following table provides the established Hammett σ values for bromine and other common halogen substituents. A positive σ value indicates an electron-withdrawing group relative to hydrogen, while a negative value indicates an electron-donating group. utexas.edu

| Substituent | σm (meta) | σp (para) | Dominant Electronic Effect (at meta position) |

| -F | 0.34 pitt.edu | 0.06 pitt.edu | Inductive |

| -Cl | 0.37 pitt.edu | 0.23 pitt.edu | Inductive |

| -Br | 0.39 pitt.edu | 0.23 pitt.edu | Inductive |

| -I | 0.35 pitt.edu | 0.18 pitt.edu | Inductive |

In the context of phenylacetic acids, the electronic effect of the ring substituent is attenuated by the presence of the intervening methylene (B1212753) (-CH₂) group in the side chain. viu.cautexas.edu Consequently, the reaction constant (ρ) for the ionization of substituted phenylacetic acids is smaller than that for substituted benzoic acids (which is defined as ρ = 1). utexas.edu For the ionization of phenylacetic acids in water, the ρ value is approximately 0.49. utexas.edu This indicates that while the 3-bromo substituent in (S)-2-Amino-2-(3-bromophenyl)acetic acid is electron-withdrawing, its impact on the acidity of the distant carboxyl group is less pronounced than it would be in 3-bromobenzoic acid. Nonetheless, the positive σm value of 0.39 suggests an increase in the acidity of the molecule compared to the unsubstituted (S)-2-Amino-2-phenylacetic acid. utexas.edu

Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

As a chiral building block, (S)-2-Amino-2-(3-bromophenyl)acetic acid serves as a foundational element in the synthesis of more elaborate molecules. Its structure is leveraged to introduce a specific stereocenter and a functionalized phenyl ring that can be further modified. The bromine atom, in particular, acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This capability allows for its incorporation into larger, polyfunctional systems that are often pursued as potential therapeutic agents or materials with novel properties. The arylglycine motif is a key structural component in numerous biologically active compounds, and this building block provides a direct route to such targets.

Role in Peptidomimetics Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids like (S)-2-Amino-2-(3-bromophenyl)acetic acid is a cornerstone strategy in this field.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com Unnatural amino acids, such as (S)-2-Amino-2-(3-bromophenyl)acetic acid, can be readily incorporated into peptide sequences using standard SPPS protocols.

The general cycle for incorporating this amino acid using the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) strategy involves several key steps:

Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, typically with a solution of piperidine in a solvent like dimethylformamide (DMF).

Activation: The carboxylic acid group of the incoming (S)-2-Amino-2-(3-bromophenyl)acetic acid (which is itself N-terminally Fmoc-protected) is activated using coupling reagents. Common activators include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or more advanced reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Coupling: The activated amino acid is added to the resin, where it reacts with the newly deprotected N-terminal amine of the peptide chain, forming a new peptide bond.

Washing: Excess reagents and byproducts are washed away, leaving the elongated, resin-bound peptide ready for the next cycle.

This process allows for the precise placement of the (S)-2-Amino-2-(3-bromophenyl)acetic acid residue at any desired position within the peptide sequence.

| Step | Description | Common Reagents |

|---|---|---|

| Resin Preparation | The solid support (e.g., Wang or Rink Amide resin) is prepared for the attachment of the first amino acid. | Polystyrene-based resins, various linkers |

| Fmoc Deprotection | Removal of the temporary Nα-Fmoc protecting group from the resin-bound amino acid or peptide. | 20-40% Piperidine in DMF |

| Amino Acid Activation | Activation of the carboxyl group of Fmoc-(S)-2-amino-2-(3-bromophenyl)acetic acid to facilitate peptide bond formation. | HATU, HBTU, DCC, HOBt, DIEA |

| Coupling | Formation of the peptide bond between the activated amino acid and the N-terminus of the resin-bound peptide. | Reaction mixture in DMF or NMP |

| Final Cleavage | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) |

Conformational flexibility in linear peptides often leads to reduced receptor binding affinity and increased susceptibility to enzymatic degradation. To overcome this, constrained peptides with more rigid structures are developed. nih.gov The phenyl-bromine moiety of (S)-2-Amino-2-(3-bromophenyl)acetic acid is an excellent feature for creating such constraints.

The bromine atom can be used as a handle for intramolecular cyclization reactions. For instance, after the peptide has been assembled on the resin, a palladium-catalyzed cross-coupling reaction could be used to link the bromo-phenyl side chain to another functionalized amino acid side chain within the same peptide, creating a cyclic, "stapled" peptide. This rigidification can lock the peptide into its bioactive conformation, enhancing its affinity for its biological target. nih.gov

A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of non-natural amino acids is a proven strategy to increase proteolytic stability. nih.govnih.gov Proteases have evolved to recognize and cleave peptide bonds between specific proteinogenic L-amino acids. The unique side chain and α-aryl substitution of (S)-2-Amino-2-(3-bromophenyl)acetic acid make it a poor substrate for these enzymes. nih.gov When placed at or near a known protease cleavage site in a peptide sequence, this residue can act as a "proteolytic shield," hindering enzyme recognition and binding, thereby extending the half-life of the peptide in biological systems. nih.govosti.gov

Utilization in the Formation of Heterocyclic Scaffolds

Beyond its use in linear or cyclic peptides, (S)-2-Amino-2-(3-bromophenyl)acetic acid is a valuable precursor for synthesizing heterocyclic compounds, which form the core of many pharmaceuticals.

A notable application of this chiral building block is in the synthesis of substituted 2-aminoimidazole-4-ones. chemicalbook.com This class of heterocyclic compounds has garnered interest for its potential therapeutic applications, including the treatment of cognitive disorders such as Alzheimer's disease and other neurodegenerative conditions. chemicalbook.com The synthesis typically involves a condensation reaction where the amino acid derivative reacts with a guanidinylating agent to construct the core imidazole ring. The stereocenter from the parent amino acid is retained in the final product, which is often crucial for its biological activity.

| Application Area | Specific Use | Key Feature Utilized | Potential Outcome |

|---|---|---|---|

| Peptidomimetics | Incorporation into peptide chains via SPPS | Amino and Carboxyl groups | Novel peptide analogues |

| Peptidomimetics | Creating constrained/cyclic peptides | Bromophenyl side chain for cross-linking | Increased receptor affinity and stability |

| Peptidomimetics | Enhancing proteolytic stability | Non-natural side chain structure | Longer in vivo half-life |

| Heterocyclic Synthesis | Precursor for 2-aminoimidazole-4-ones | Chiral amino acid backbone | Biologically active heterocyclic compounds |

Construction of Fused Heterocyclic Ring Systems

While direct and extensive research on the use of (S)-2-Amino-2-(3-bromophenyl)acetic acid for the construction of a wide array of fused heterocyclic ring systems is not broadly documented in readily available literature, its structural motifs are analogous to precursors used in established synthetic routes for such scaffolds. The presence of the amino and carboxylic acid groups allows for the formation of lactams, which can serve as key intermediates. Furthermore, the bromine atom on the phenyl ring opens up possibilities for intramolecular cyclization reactions, such as palladium-catalyzed C-N or C-C bond formation, to construct fused ring systems.

One notable application is its use as a reagent in the synthesis of substituted 2-aminoimidazole-4-ones. researchgate.net Although not always fused systems, this demonstrates the utility of the core amino acid structure in forming heterocyclic rings. The general synthetic strategies for fused heterocycles often involve the reaction of bifunctional starting materials. In this context, (S)-2-Amino-2-(3-bromophenyl)acetic acid can be envisioned as a precursor to intermediates that, upon reaction with other suitable reagents, could lead to the formation of fused systems like benzodiazepines, quinoxalines, or other nitrogen-containing polycyclic structures.

Table 1: Potential Fused Heterocyclic Scaffolds from (S)-2-Amino-2-(3-bromophenyl)acetic acid

| Fused Heterocyclic System | Potential Synthetic Strategy | Key Intermediate |

| Benzodiazepines | Condensation with o-phenylenediamines | (S)-2-Amino-2-(3-bromophenyl)acetyl chloride |

| Quinoxalines | Reaction with o-phenylenediamines | α-Keto acid derivative |

| Fused Imidazoles | Intramolecular cyclization after derivatization | N-Substituted derivative |

| Indole-based structures | Palladium-catalyzed intramolecular cyclization | N-alkenyl or N-alkynyl derivative |

This table presents potential synthetic applications based on the known reactivity of similar amino acid derivatives and is for illustrative purposes.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Non-proteinogenic amino acids, such as (S)-2-Amino-2-(3-bromophenyl)acetic acid, are attractive candidates for ligand synthesis due to their ready availability in enantiopure form and the presence of multiple coordination sites.

The amino and carboxyl groups of (S)-2-Amino-2-(3-bromophenyl)acetic acid can be readily modified to introduce phosphine, oxazoline, or other coordinating moieties, leading to the formation of bidentate or tridentate chiral ligands. The steric and electronic properties of these ligands can be fine-tuned by derivatizing the phenyl ring, taking advantage of the bromine atom for cross-coupling reactions.

While specific research detailing the synthesis and application of chiral ligands derived directly from (S)-2-Amino-2-(3-bromophenyl)acetic acid is not extensively reported, the principles of ligand design using substituted phenylglycine derivatives are well-established. These ligands have the potential to be effective in a variety of metal-catalyzed asymmetric reactions, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The chirality of the ligand, originating from the amino acid, can induce high levels of enantioselectivity in the products of these reactions.

Table 2: Potential Chiral Ligand Architectures from (S)-2-Amino-2-(3-bromophenyl)acetic acid

| Ligand Type | Potential Coordinating Groups | Potential Catalytic Applications |

| P,N-Ligands | Phosphine and Oxazoline | Asymmetric allylic alkylation, Heck reaction |

| N,N-Ligands | Bis(oxazoline) (BOX) | Diels-Alder reaction, Aldol reaction |

| P,O-Ligands | Phosphine and Carboxylate | Asymmetric hydrogenation |

This table outlines potential ligand designs and their applications based on established principles in asymmetric catalysis.

Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level

Enzyme Inhibition Studies and Binding Affinity Determination

Enzyme inhibition is a critical area of study. The unique structure of (S)-2-Amino-2-(3-bromophenyl)acetic acid makes it a candidate for interacting with the active or allosteric sites of various enzymes, particularly those that process amino acids or related substrates.

Competitive binding assays are a cornerstone for determining the binding affinity of a test compound (ligand) for a target protein. In this method, the compound of interest, (S)-2-Amino-2-(3-bromophenyl)acetic acid, would compete with a known, labeled ligand (e.g., a fluorescent or radiolabeled substrate or inhibitor) for the same binding site on an enzyme. The displacement of the labeled ligand by increasing concentrations of the test compound is measured, allowing for the calculation of the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

A typical experimental setup would involve:

Immobilization: The target enzyme is immobilized on a solid support, such as a microplate well.

Competition: A fixed concentration of the labeled ligand and varying concentrations of (S)-2-Amino-2-(3-bromophenyl)acetic acid are added to the wells.

Detection: After an incubation period to reach equilibrium, the unbound ligands are washed away, and the amount of bound labeled ligand is quantified. A decrease in the signal from the labeled ligand indicates successful competition by the test compound.

Table 1: Illustrative Data from a Hypothetical Competitive Binding Assay for (S)-2-Amino-2-(3-bromophenyl)acetic acid This table represents example data and does not reflect actual experimental results.

| Concentration of (S)-2-Amino-2-(3-bromophenyl)acetic acid (µM) | Labeled Ligand Bound (%) |

| 0.01 | 98.2 |

| 0.1 | 91.5 |

| 1 | 75.4 |

| 10 | 50.1 |

| 100 | 22.8 |

| 1000 | 5.6 |

From such data, an IC₅₀ value, the concentration at which 50% of the labeled ligand is displaced, can be determined graphically.

Once binding is confirmed, enzyme kinetics studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These experiments measure the rate of the enzymatic reaction at varying substrate concentrations, both in the absence and presence of (S)-2-Amino-2-(3-bromophenyl)acetic acid.

The mode of inhibition can be determined by analyzing changes in the key kinetic parameters:

Michaelis Constant (Kₘ): An indicator of the substrate concentration at which the reaction rate is half of the maximum velocity.

Maximum Velocity (Vₘₐₓ): The highest possible rate of the reaction.

By plotting the data using methods like the Lineweaver-Burk plot, the specific mechanism can be identified. For instance, in competitive inhibition, (S)-2-Amino-2-(3-bromophenyl)acetic acid would likely bind to the enzyme's active site, increasing the apparent Kₘ without affecting Vₘₐₓ.

Receptor Binding Profiling and Molecular Recognition

Beyond enzymes, non-natural amino acids can interact with a variety of cell surface and intracellular receptors. Profiling the binding of (S)-2-Amino-2-(3-bromophenyl)acetic acid to a panel of receptors is essential for identifying specific targets and understanding its molecular recognition profile.

Advanced biophysical techniques are employed to monitor binding events in real-time without the need for labels.

Fluorescence Polarization (FP): This technique is suitable for studying interactions in solution. A small fluorescently labeled molecule (probe) tumbles rapidly, resulting in low polarization of emitted light. Upon binding to a larger molecule like a receptor, its tumbling slows, and polarization increases. In a competitive FP assay, (S)-2-Amino-2-(3-bromophenyl)acetic acid would compete with the fluorescent probe for binding to the receptor, causing a concentration-dependent decrease in polarization.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for analyzing biomolecular interactions. nih.gov It measures changes in the refractive index on the surface of a sensor chip where a target protein (e.g., a receptor) is immobilized. nih.gov When an analyte like (S)-2-Amino-2-(3-bromophenyl)acetic acid flows over the surface and binds to the target, the local refractive index changes, which is detected as a shift in the SPR angle. This allows for the real-time determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. nih.govnih.gov

Table 2: Hypothetical Kinetic Parameters from an SPR Experiment This table represents example data and does not reflect actual experimental results for the specified compound.

| Analyte | Target Receptor | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |

| (S)-2-Amino-2-(3-bromophenyl)acetic acid | Receptor X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

Ligand-Target Interaction Analysis

The analysis of ligand-target interactions involves dissecting the binding data to understand the forces driving the recognition event. The presence of the amino and carboxylate groups in (S)-2-Amino-2-(3-bromophenyl)acetic acid allows for potential ionic interactions and hydrogen bonding with charged or polar residues in a binding pocket. The 3-bromophenyl group can participate in hydrophobic, van der Waals, and potentially halogen bonding interactions, which can confer specificity and enhance binding affinity. Computational modeling and molecular docking can be used to simulate the binding pose of the compound within a known or predicted structure of a target, providing hypotheses about key interacting residues that can be tested through site-directed mutagenesis.

Structural Basis of Interactions via Advanced Spectroscopic Techniques

While binding and kinetic assays reveal the "if" and "how fast" of an interaction, spectroscopic techniques can provide a picture of the "how" at an atomic level. Though no specific spectroscopic studies for (S)-2-Amino-2-(3-bromophenyl)acetic acid are prominently published, techniques such as Infrared (IR) spectroscopy have been used to characterize related compounds like α-Bromophenylacetic acid. nist.gov

To understand its binding, one would typically turn to methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of (S)-2-Amino-2-(3-bromophenyl)acetic acid bound to its target enzyme or receptor. Obtaining a co-crystal structure would reveal the precise orientation of the compound in the binding site and map out all the contact points, including hydrogen bonds, ionic interactions, and hydrophobic contacts involving the bromophenyl ring.

NMR Spectroscopy: NMR can be used to study ligand-protein interactions in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which protons on the ligand are in close proximity to the protein, mapping the binding epitope. Chemical Shift Perturbation (CSP) studies can track changes in the protein's NMR spectrum upon ligand binding, identifying the residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) for Protein-Ligand Complex Characterization

No published studies were found that employed Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding or interaction of (S)-2-Amino-2-(3-bromophenyl)acetic acid with any protein or other biological macromolecule. As a result, there are no research findings or data tables detailing chemical shift perturbations, dissociation constants (Kd), or the three-dimensional structure of a protein-ligand complex involving this specific compound as determined by NMR.

X-ray Crystallography of Compound-Biomolecule Complexes

Similarly, the search for X-ray crystallography data on complexes formed between (S)-2-Amino-2-(3-bromophenyl)acetic acid and any biomolecule did not yield any specific results. Consequently, there are no available crystal structures, detailed binding site analyses, or data tables of crystallographic parameters for this compound in complex with a biological target.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Analogous Compounds

The synthesis of chiral α-amino acids remains a significant focus in organic chemistry due to their importance as components of peptides, natural products, and pharmaceuticals. While methods for the synthesis of (S)-2-Amino-2-(3-bromophenyl)acetic acid exist, future research is geared towards the development of more efficient, stereoselective, and environmentally benign synthetic routes for its analogs.

One promising avenue is the advancement of asymmetric synthesis methodologies. This includes the use of novel chiral catalysts and auxiliaries to achieve high enantioselectivity in the synthesis of α-amino acids with diverse aryl substitutions. rsc.org Research into racemization-free coupling reagents is also critical, particularly for the synthesis of peptides and chiral amides derived from these amino acid analogs. rsc.org The development of such reagents would ensure the preservation of stereochemical integrity during subsequent chemical transformations.

Furthermore, the exploration of enzymatic and chemoenzymatic approaches presents a green alternative to traditional organic synthesis. Enzymes, with their inherent stereoselectivity, could be engineered to catalyze the synthesis of a wide range of halogenated and arylated amino acid analogs under mild reaction conditions.

Advanced Spectroscopic Probes and Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of (S)-2-Amino-2-(3-bromophenyl)acetic acid and its derivatives is crucial for predicting their behavior and designing new applications. Future research will likely involve the application of advanced spectroscopic techniques coupled with computational modeling to provide a more detailed picture of these molecules.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed information about the conformation and connectivity of atoms within the molecule. Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can probe the vibrational modes of the molecule, offering insights into bonding and intermolecular interactions.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are becoming increasingly powerful tools for complementing experimental data. These methods can be used to predict spectroscopic properties, calculate electronic structures, and model the behavior of the molecule in different environments. nih.gov The combination of experimental and computational approaches will be instrumental in building a comprehensive understanding of the structure-property relationships of this class of compounds.

Rational Design of Derivatives with Tuned Physicochemical and Interaction Properties

The ability to rationally design and synthesize derivatives of (S)-2-Amino-2-(3-bromophenyl)acetic acid with tailored properties is a key area for future research. By modifying the substituents on the phenyl ring or derivatizing the amino and carboxyl groups, it is possible to fine-tune the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic characteristics.

This rational design approach is particularly relevant in the field of medicinal chemistry for the development of peptidomimetics. scirp.orgnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. scirp.org The incorporation of (S)-2-Amino-2-(3-bromophenyl)acetic acid into peptide sequences can introduce conformational constraints and specific non-covalent interactions, potentially leading to compounds with enhanced biological activity. scirp.org

The bromine atom on the phenyl ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. This opens up possibilities for creating a diverse library of derivatives with a broad range of properties for screening in various applications.

Exploration in New Material Science Applications

The unique properties of (S)-2-Amino-2-(3-bromophenyl)acetic acid make it an attractive candidate for the development of novel materials. The chirality of the molecule can be exploited to create chiral polymers with specific optical or recognition properties. rsc.orgcardiff.ac.uk The incorporation of this amino acid into polymer chains can influence their secondary structure and self-assembly behavior. rsc.org

For instance, the development of chiral polymers for enantioselective separations is an active area of research. cardiff.ac.uk Polymers functionalized with (S)-2-Amino-2-(3-bromophenyl)acetic acid could potentially be used as stationary phases in chromatography to separate racemic mixtures.

Furthermore, the presence of the bromine atom can impart specific properties to materials, such as increased refractive index or flame retardancy. The amino and carboxylic acid groups also provide sites for further polymerization or cross-linking, enabling the creation of complex and functional material architectures. While specific academic examples of the direct use of (S)-2-Amino-2-(3-bromophenyl)acetic acid in material science are still emerging, the foundational principles of using amino acid derivatives in polymer chemistry are well-established. cardiff.ac.uk

Deepening Mechanistic Understanding of Molecular Interactions

A fundamental understanding of the non-covalent interactions that govern the behavior of (S)-2-Amino-2-(3-bromophenyl)acetic acid in the solid state and in solution is essential for predicting its properties and designing new applications. The interplay of hydrogen bonding, π-π stacking, and halogen bonding involving the bromine atom are of particular interest.

Computational tools like Hirshfeld surface analysis have emerged as powerful methods for visualizing and quantifying intermolecular interactions in molecular crystals. rsc.org This technique allows for the detailed examination of close contacts between molecules and can provide insights into the forces that drive crystal packing. rsc.org

By combining experimental techniques, such as X-ray crystallography, with advanced computational modeling, researchers can build a detailed picture of the intermolecular interactions at play. This knowledge can be used to predict crystal structures, understand polymorphism, and design new crystalline materials with desired properties. A deeper mechanistic understanding of these molecular interactions will ultimately enable the more rational design of derivatives and materials based on (S)-2-Amino-2-(3-bromophenyl)acetic acid.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-2-(3-bromophenyl)acetic acid, and what intermediates are critical in its preparation?

- The synthesis typically involves ester intermediates such as Methyl 2-amino-2-(3-bromophenyl)acetate, which undergoes hydrolysis to yield the carboxylic acid. Key steps include nucleophilic substitution and catalytic hydrogenation. Reaction conditions (e.g., solvent, temperature) and protecting groups for the amino functionality are crucial to prevent side reactions .

- Methodological Note : Intermediate characterization via H NMR and LC-MS ensures purity before hydrolysis. For chiral purity, asymmetric catalysis or resolution techniques (e.g., chiral HPLC) are employed .

Q. How is the chirality (S configuration) of the compound confirmed during synthesis?

- Chiral analytical methods such as polarimetry (optical rotation) and chiral-phase HPLC are standard. X-ray crystallography of derivatives (e.g., salts with chiral counterions) can also resolve absolute configuration .

Q. What spectroscopic techniques are used to characterize (S)-2-Amino-2-(3-bromophenyl)acetic acid?

- H/C NMR confirms structural integrity, with peaks for the aromatic bromine substituent (δ ~7.2–7.5 ppm) and the α-amino acid moiety. IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3300 cm) and C=O vibrations (~1700 cm). Mass spectrometry (ESI-MS) validates molecular weight .

Q. What biological activities or targets are associated with this compound?

- Preliminary studies suggest interactions with neurotransmitter systems (e.g., GABAergic pathways) and potential neuroprotective effects, as seen in structurally similar analogs . Comparative tables highlight moderate antioxidant activity relative to glycine derivatives .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis of the (S)-enantiomer?

- Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) improves ee. Kinetic studies on reaction intermediates (e.g., methyl esters) guide optimization of catalytic conditions .

- Data Contradiction Tip : Discrepancies in reported ee values may arise from varying purification methods (e.g., recrystallization vs. chromatography). Cross-validation via chiral HPLC and rotational data is essential .

Q. How does the 3-bromophenyl substituent influence biological activity compared to other halogenated analogs?

- The bromine atom enhances lipophilicity and steric bulk, potentially improving membrane permeability and target binding. Comparative studies with chloro- or fluoro-substituted analogs show divergent activity profiles. For example, 3-bromo derivatives exhibit higher neuroprotective activity than 4-chloro analogs, attributed to enhanced π-π stacking with biological targets .

- Methodological Note : Structure-activity relationship (SAR) studies using isosteric replacements (e.g., CF for Br) and computational docking (e.g., AutoDock Vina) clarify substituent effects .

Q. What strategies address contradictions in reported biological activities across studies?

- Variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity (e.g., residual solvents) may explain discrepancies. Standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., SPR for binding affinity) improve reproducibility. Meta-analyses of published IC values with standardized normalization are recommended .

Q. How does molecular docking predict interactions of this compound with enzymes like collagenase?

- Docking simulations (e.g., Schrödinger Suite) reveal hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Gln215 in collagenase). Bromine’s electron-withdrawing effect may stabilize π-π interactions with aromatic residues (e.g., Tyr201), as seen in analogs with dichlorobenzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.